molecular formula C6H9N3O B13198914 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine

Cat. No.: B13198914
M. Wt: 139.16 g/mol
InChI Key: FMHSWVAWPDYUJH-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its cyclopropan-1-amine moiety, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C6H9N3O/c1-4-8-5(10-9-4)6(7)2-3-6/h2-3,7H2,1H3

InChI Key

FMHSWVAWPDYUJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2(CC2)N

Origin of Product

United States

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